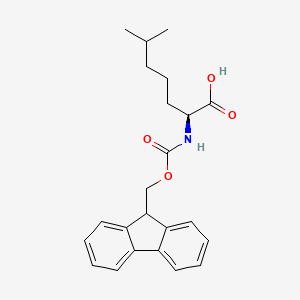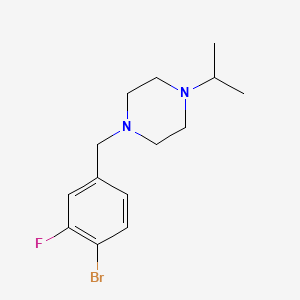
N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Therapeutic Effect and Antiviral Activity
The novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has demonstrated significant therapeutic efficacy in the treatment of Japanese encephalitis. This compound has shown both antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice. These findings suggest that this compound could be a promising candidate for further development as a treatment for Japanese encephalitis .
Antitubercular Potential
2-(Quinolin-4-yloxy)acetamides, which include structurally related compounds to the one under analysis, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have been effective against both drug-susceptible and drug-resistant strains of tuberculosis. They exhibit low toxicity to mammalian cells and show intracellular activity against bacilli in infected macrophages. The absence of cardiac toxicity in zebrafish models at certain concentrations further supports their potential as antitubercular agents .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-methylphenyl)acetamide, a related compound, reveals that the N—H bond is syn to the meta-methyl group. This conformation is in contrast to the anti conformation observed in similar compounds. The asymmetric unit contains two molecules, and the geometric parameters are consistent with those of other acetanilides. Intermolecular N—H⋯O hydrogen bonds link the molecules, which could be relevant for the understanding of the molecular interactions of the compound under analysis .
Spatial Orientation and Coordination
The spatial orientation of amide derivatives can significantly influence their interaction with anions. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, which allows for the formation of channel-like structures through weak C—H⋯π and C—H⋯O interactions. The crystal structure of related compounds, such as N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, shows different geometries depending on the protonation state of the amide derivative. These structural insights are crucial for understanding the coordination chemistry of the compound under analysis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide are not directly provided in the papers, the properties of related compounds can offer some insights. For example, the absence of apparent toxicity to mammalian cells and the lack of cardiac toxicity in zebrafish models for related compounds suggest that the compound under analysis may also exhibit favorable safety profiles. The intermolecular hydrogen bonding patterns observed in similar structures could imply that the compound under analysis may have similar solid-state properties .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-16-5-4-12-28(14-16)22-11-9-18-6-3-7-21(24(18)27-22)30-15-23(29)26-19-10-8-17(2)20(25)13-19/h3,6-11,13,16H,4-5,12,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEONKVYJCIFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)

![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)

![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)

![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)
